molecular formula C19H22ClN B15062330 N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride CAS No. 213182-98-0

N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride

Cat. No.: B15062330
CAS No.: 213182-98-0
M. Wt: 299.8 g/mol
InChI Key: FQRZDSKPENEPJC-UHFFFAOYSA-N
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Description

(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a benzimidoyl group attached to a 2,6-diisopropylphenyl ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride typically involves the reaction of 2,6-diisopropylaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the benzimidoyl chloride. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted benzimidoyl derivatives.

    Oxidation Reactions: The major products are benzimidoyl oxides.

    Reduction Reactions: The major products are benzimidoyl amines.

Scientific Research Applications

(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved include covalent bonding with amino acid residues and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 1,2-Bis(2,6-diisopropylphenyl)iminoacenaphthene
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride

Uniqueness

(E)-N-(2,6-diisopropylphenyl)benzimidoyl chloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it has a distinct benzimidoyl chloride group that imparts unique chemical properties, making it suitable for specific applications in organic synthesis and research .

Properties

CAS No.

213182-98-0

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]benzenecarboximidoyl chloride

InChI

InChI=1S/C19H22ClN/c1-13(2)16-11-8-12-17(14(3)4)18(16)21-19(20)15-9-6-5-7-10-15/h5-14H,1-4H3

InChI Key

FQRZDSKPENEPJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C2=CC=CC=C2)Cl

Origin of Product

United States

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